Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 2287195-46-2
VCID: VC7092888
InChI: InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-10-11(8-9-18)6-7-12(13)14(19)20-5/h6-7,10H,8H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC#N)C(=O)OC
Molecular Formula: C16H20BNO4
Molecular Weight: 301.15

Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.: 2287195-46-2

Cat. No.: VC7092888

Molecular Formula: C16H20BNO4

Molecular Weight: 301.15

* For research use only. Not for human or veterinary use.

Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate - 2287195-46-2

Specification

CAS No. 2287195-46-2
Molecular Formula C16H20BNO4
Molecular Weight 301.15
IUPAC Name methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChI InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-10-11(8-9-18)6-7-12(13)14(19)20-5/h6-7,10H,8H2,1-5H3
Standard InChI Key PMILEEIBKLETHG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC#N)C(=O)OC

Introduction

Chemical Identification and Structural Properties

Molecular Identity

Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has the molecular formula C₁₆H₂₀BNO₄ and a molecular weight of 301.15 g/mol. The IUPAC name reflects its substitution pattern: the benzene ring features a cyanomethyl group at position 4, a methoxycarbonyl group at position 2, and a pinacol boronate ester at position 2. The compound’s stability under ambient conditions is attributed to the pinacol ester, which protects the boronic acid moiety from hydrolysis .

Table 1: Key Identifiers

PropertyValueSource
CAS No.2287195-46-2
Molecular FormulaC₁₆H₂₀BNO₄
Molecular Weight301.15 g/mol
IUPAC NameMethyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC#N)C(=O)OC
InChI KeyPMILEEIBKLETHG-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with a benzene derivative functionalized at positions 2 and 4. A common route involves:

  • Boronation: Introducing the pinacol boronate ester via Miyaura borylation of a brominated precursor using bis(pinacolato)diboron and a palladium catalyst.

  • Cyanomethylation: Installing the cyanomethyl group through nucleophilic substitution or cyanation reactions. For example, treatment with cyanomethyl iodide in the presence of a base like potassium carbonate.

  • Esterification: Methanol-mediated esterification of the carboxylic acid intermediate under acidic conditions .

Optimization Challenges

Key challenges include minimizing side reactions during boronation and ensuring regioselectivity in cyanomethylation. Purification often involves column chromatography or recrystallization from ethanol/water mixtures .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronate ester group enables participation in Suzuki-Miyaura reactions, forming biaryl structures central to pharmaceuticals and agrochemicals. For example, coupling with aryl halides yields intermediates for kinase inhibitors .

Functional Group Compatibility

The cyanomethyl group serves as a latent amine or carboxylic acid, allowing post-coupling modifications. This versatility is exploited in prodrug design and polymer chemistry.

Hazard StatementPrecautionary Measure
H319: Eye irritationWear eye protection (P305+P351+P338)
H315: Skin irritationUse gloves (P280)
H335: Respiratory irritationUse in well-ventilated areas (P261)

Comparative Analysis with Analogues

Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 171364-80-0)

This analogue lacks the cyanomethyl group, reducing steric hindrance but limiting functional diversity. Its molecular weight is 262.11 g/mol, and it is less reactive in cyanation reactions .

Methyl 4-((4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Methyl)Benzoate (CAS 150033-80-0)

Here, a methylene spacer separates the boronate ester from the benzene ring, altering electronic effects. This structure is more flexible but less stable under acidic conditions .

Future Research Directions

  • Catalytic Applications: Exploring asymmetric catalysis using chiral derivatives.

  • Drug Discovery: Developing PROTACs (proteolysis-targeting chimeras) leveraging boronate ester reactivity.

  • Material Science: Incorporating the compound into conjugated polymers for organic electronics.

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